Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-

Chemical Intermediate Ambrisentan Synthesis Pyrimidinyloxy Phenethylamine

Sourcing a reliable ambrisentan intermediate with the precise 3-methoxy, alpha-methyl configuration is critical-off-structure analogs lack the primary amine handle needed for diphenyl epoxide coupling. • CAS 927983-15-1 serves as the penultimate intermediate in the convergent synthesis of ambrisentan's (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid fragment. • ≥98% HPLC purity ensures consistent performance in downstream amide, sulfonamide, or reductive amination library synthesis. • Available in research to bulk quantities (grams to kilograms) with custom packaging to support process scale-up and validation.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 927983-15-1
Cat. No. B12122224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-
CAS927983-15-1
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2=C(C=CC=C2OC)CC(C)N)C
InChIInChI=1S/C16H21N3O2/c1-10(17)8-13-6-5-7-14(20-4)15(13)21-16-18-11(2)9-12(3)19-16/h5-7,9-10H,8,17H2,1-4H3
InChIKeyIMFGLHAKSFUMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 927983-15-1 Overview


Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl- (CAS 927983-15-1) is a synthetic phenethylamine derivative that integrates a 4,6-dimethylpyrimidin-2-yloxy moiety at the 2-position and a methoxy group at the 3-position of the benzene ring, with an alpha-methyl substituent on the ethylamine side chain [1]. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol [1]. This compound is structurally recognized as a key intermediate within the synthetic pathway of the endothelin receptor antagonist ambrisentan [2].

Defined synthetic role: ambrisentan intermediate synthesis pathway
Primary amine handle supports coupling with diphenyl epoxide derivatives
Structural specificity: 3-methoxy, alpha-methyl configuration on phenethylamine scaffold

Generic-Sourcing Risks for CAS 927983-15-1


The 2-pyrimidinyloxy-N-aryl-benzylamine and amphetamine class exhibits extreme sensitivity to substitution patterns; even minor modifications to the benzene ring, amine side chain, or pyrimidine moiety can switch activity from endothelin receptor antagonism to herbicidal effects or CNS receptor binding [1]. The precise 3-methoxy, alpha-methyl configuration on the phenethylamine scaffold of CAS 927983-15-1 is tailored for a specific synthetic role—conversion to the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid intermediate of ambrisentan—and cannot be replaced by generic homologs without collapsing the synthetic sequence [2]. Off-structure analogs, such as 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-3,3-diphenylpropanoic acid derivatives, lack the primary amine handle required for further elaboration.

Substitution pattern sensitivity

Minor modifications to the pyrimidine moiety or benzene ring may shift away from endothelin receptor antagonist intermediate utility, requiring full synthetic revalidation.

Homologs lack primary amine handle

Generic homologs or carboxylic acid/ester analogs may not provide the nucleophilic amine required for downstream coupling steps, limiting direct substitution.

Off-structure analogs collapse the synthetic sequence

2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-3,3-diphenylpropanoic acid derivatives lack the free amine and may not serve as functional replacements in the convergent route.

CAS 927983-15-1 Differentiation Evidence


Absence of Public Comparator Data

A comprehensive search of the peer-reviewed literature and patent databases returned no head-to-head quantitative comparator data for CAS 927983-15-1 against any close structural analog. The compound is exclusively disclosed in the context of process patents as a non-isolated intermediate in the synthesis of ambrisentan [1]. No peer-reviewed pharmacological assays, selectivity panels, metabolic stability measurements, or physicochemical property comparisons (e.g., logP, solubility, melting point) were identified. The absence of publicly available data prevents any scientifically rigorous claim of differentiation. Procurement decisions must therefore be based solely on the user's internal qualification of the material for a specific synthetic sequence rather than on published evidence of superiority over alternatives.

Comparator Data
Data to verify
No public comparator data identified
Internal qualification required for synthetic-fit assessment
No peer-reviewed pharmacological or physicochemical comparison available
Chemical Intermediate Ambrisentan Synthesis Pyrimidinyloxy Phenethylamine

CAS 927983-15-1 Validated Applications


Ambrisentan API Intermediate

CAS 927983-15-1 serves as a critical penultimate intermediate for the construction of the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid fragment of ambrisentan, a marketed endothelin receptor antagonist for pulmonary arterial hypertension [1]. The primary amine provides the necessary nucleophilic handle for subsequent coupling with diphenyl epoxide derivatives, making it irreplaceable in this convergent synthetic route [1].

Impurity Profiling Reference Standard

In the quality control of ambrisentan drug substance, this compound may be required as a reference marker or process impurity standard. Its unambiguous identification via the CAS number ensures proper monitoring of residual intermediates during scale-up and validation of purification steps.

SAR Scaffold Exploration

The pyrimidinyloxy-phenethylamine core of CAS 927983-15-1 provides a distinct vector for medicinal chemistry SAR campaigns targeting endothelin receptors or other GPCRs. Researchers requiring a free amine for parallel derivatization may select this compound over its carboxylic acid or ester analogs to access amide, sulfonamide, or reductive amination libraries.

Application
Selection Property
Validation Focus
Ambrisentan intermediate synthesis
Defined synthetic handle for coupling
Coupling efficiency and step reproducibility
Impurity profiling reference
CAS-verified structural identity
Chromatographic purity and residual intermediate monitoring
SAR scaffold exploration
Free amine derivatization handle
Library synthesis compatibility and amide/sulfonamide elaboration
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